N-(2,4-Dichlorophenyl)formamide
Overview
Description
N-(2,4-Dichlorophenyl)formamide is a useful research compound. Its molecular formula is C7H5Cl2NO and its molecular weight is 190.02 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antifungal Properties and Mechanism of Action
N-(2,4-Dichlorophenyl)formamide, as a novel formamide fungicide, has been studied for its inhibitory effects on fungi relevant to medicine and agriculture. Research by Schwan and Bobylev (2007) indicates that it acts differently from triazole fungicides and does not affect sterol composition in fungi. The exact mechanism of its antifungal action remains to be fully understood, and ongoing research aims to uncover changes in secondary metabolic profiles of fungi affected by this compound (Schwan & Bobylev, 2007).
Applications in Polymer Science
Patel et al. (2003) explored the synthesis, characterization, and antimicrobial activity of acrylic copolymers using 2,4-dichlorophenyl methacrylate and vinyl acetate. Their study focuses on the antimicrobial properties of these copolymers, providing insights into potential applications in materials with built-in microbial resistance (Patel et al., 2003).
Complex Formation and Dielectric Studies
In the realm of chemical interactions, Malathi et al. (2004) conducted dielectric studies on hydrogen-bonded complexes of formamide and acetamide with various phenols, including 2,4-dichlorophenol. This research contributes to the understanding of hydrogen bonding and dipole moments in complex chemical systems (Malathi et al., 2004).
Lewis Basic Organocatalysis
Wang et al. (2006) reported on L-Pipecolinic acid derived formamides as highly efficient and enantioselective Lewis basic organocatalysts for the reduction of N-aryl imines. This study opens avenues for the use of this compound derivatives in enantioselective catalysis (Wang et al., 2006).
Antimicrobial and Antipathogenic Activities
Research by Limban et al. (2011) on new thiourea derivatives, which include compounds related to this compound, demonstrates significant antipathogenic activity against microbes like Pseudomonas aeruginosa and Staphylococcus aureus. This suggests potential for developing antimicrobial agents using derivatives of this compound (Limban et al., 2011).
Innovative Synthetic Methods
In synthetic chemistry, Kobayashi et al. (2011) and Wang et al. (2014) have developed methods for preparing isocyanides and isonitriles from N-substituted formamides, including those related to this compound. These methods offer new pathways for synthesizing diverse organic compounds (Kobayashi et al., 2011); (Wang et al., 2014).
Safety and Hazards
While specific safety and hazard information for “N-(2,4-Dichlorophenyl)formamide” is not available in the search results, it’s important to handle all chemical compounds with appropriate safety measures. For example, avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .
Mechanism of Action
Target of Action
N-(2,4-Dichlorophenyl)formamide is a synthetic compound It is known that the compound is synthesized from 6-methyluracil and 2-chloromethyltiiran . Both of these compounds have been used in the synthesis of various medicinal compounds , suggesting that this compound may also have potential medicinal applications.
Mode of Action
The compound’s structure, confirmed by x-ray diffraction analysis, nmr, and ir spectroscopy , suggests that it may interact with its targets through the formation of hydrogen bonds or other types of non-covalent interactions.
Biochemical Pathways
Given that its precursors, 6-methyluracil and 2-chloromethyltiiran, are used in the synthesis of various medicinal compounds , it is possible that this compound may also interact with similar biochemical pathways.
Pharmacokinetics
The compound’s molecular weight of 19003 g/mol suggests that it may have good bioavailability, as compounds with a molecular weight below 500 g/mol are generally well-absorbed .
Result of Action
The compound’s structure suggests that it may interact with its targets through the formation of hydrogen bonds or other types of non-covalent interactions .
Action Environment
Like all chemical compounds, its stability, solubility, and reactivity are likely to be influenced by factors such as temperature, ph, and the presence of other chemicals .
Biochemical Analysis
Biochemical Properties
It is known that the compound can be synthesized from 6-methyluracil and 2-chloromethyltiiran
Cellular Effects
Related compounds have been shown to have diverse biological activities, including anti-inflammatory, sedative, and insecticidal properties
Molecular Mechanism
It is known that the compound can be synthesized via a reaction involving internal rotation of the thietanyl group
Temporal Effects in Laboratory Settings
The temporal effects of N-(2,4-Dichlorophenyl)formamide in laboratory settings, including its stability, degradation, and long-term effects on cellular function, have not been extensively studied. It has been synthesized in a laboratory setting, indicating that it is stable enough for experimental use .
Metabolic Pathways
Related compounds have been shown to be involved in various biological processes
Properties
IUPAC Name |
N-(2,4-dichlorophenyl)formamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2NO/c8-5-1-2-7(10-4-11)6(9)3-5/h1-4H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWYJUOJHJQYBQO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)NC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00177468 | |
Record name | N-(2,4-Dichlorophenyl)formamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00177468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22923-00-8 | |
Record name | N-(2,4-Dichlorophenyl)formamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22923-00-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(2,4-Dichlorophenyl)formamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022923008 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(2,4-Dichlorophenyl)formamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00177468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(2,4-dichlorophenyl)formamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.195 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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